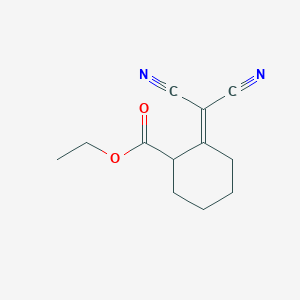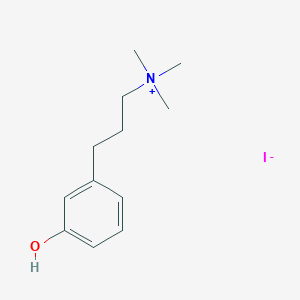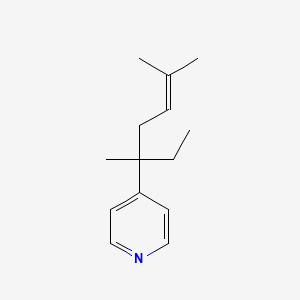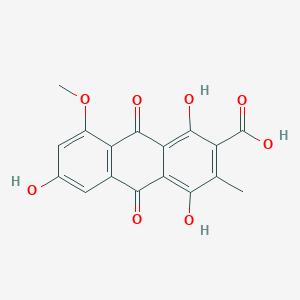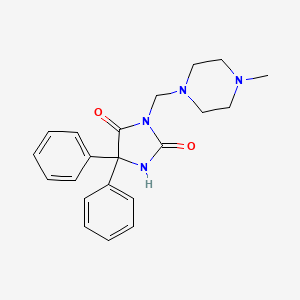
Hydantoin, 5,5-diphenyl-3-((4-methylpiperazinyl)methyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydantoin, 5,5-diphenyl-3-((4-methylpiperazinyl)methyl)- is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is a derivative of hydantoin, which is a heterocyclic organic compound with a five-membered ring structure containing two nitrogen atoms. The presence of the 5,5-diphenyl and 4-methylpiperazinyl groups in its structure enhances its chemical and biological properties, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydantoin, 5,5-diphenyl-3-((4-methylpiperazinyl)methyl)- typically involves the following steps:
Formation of Hydantoin Core: The hydantoin core can be synthesized through the reaction of urea with α-halo acids under basic conditions. This reaction forms the imidazolidine-2,4-dione ring structure.
Introduction of Diphenyl Groups: The 5,5-diphenyl groups are introduced through a Friedel-Crafts acylation reaction, where benzene reacts with phosgene in the presence of a Lewis acid catalyst.
Attachment of 4-Methylpiperazinyl Group: The final step involves the nucleophilic substitution reaction where the 4-methylpiperazinyl group is attached to the hydantoin core. This is typically achieved using a suitable alkylating agent under controlled conditions.
Industrial Production Methods
Industrial production of Hydantoin, 5,5-diphenyl-3-((4-methylpiperazinyl)methyl)- follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. Quality control measures are implemented at various stages to monitor the reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
Hydantoin, 5,5-diphenyl-3-((4-methylpiperazinyl)methyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions where the 4-methylpiperazinyl group can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.
Substitution: Alkylating agents, nucleophiles; controlled temperature and pH.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted hydantoin derivatives.
Scientific Research Applications
Hydantoin, 5,5-diphenyl-3-((4-methylpiperazinyl)methyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules
Biology: Studied for its potential as an enzyme inhibitor. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical research.
Medicine: Investigated for its potential therapeutic properties, including anticonvulsant, anti-inflammatory, and anticancer activities. Its derivatives are being explored as potential drug candidates.
Industry: Used in the production of polymers and resins. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of Hydantoin, 5,5-diphenyl-3-((4-methylpiperazinyl)methyl)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in various biological processes. For example, it may inhibit the activity of certain enzymes by binding to their active sites.
Pathways Involved: The compound can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis. By affecting these pathways, it exerts its biological effects.
Comparison with Similar Compounds
Hydantoin, 5,5-diphenyl-3-((4-methylpiperazinyl)methyl)- can be compared with other similar compounds to highlight its uniqueness:
Phenytoin: A well-known anticonvulsant drug with a similar hydantoin core but different substituents. Hydantoin, 5,5-diphenyl-3-((4-methylpiperazinyl)methyl)- may have different pharmacological properties due to its unique substituents.
Ethylphenylhydantoin: Another hydantoin derivative with different substituents. The presence of the 4-methylpiperazinyl group in Hydantoin, 5,5-diphenyl-3-((4-methylpiperazinyl)methyl)- may enhance its biological activity.
Spiromustine: A spirohydantoin mustard used in cancer treatment. Hydantoin, 5,5-diphenyl-3-((4-methylpiperazinyl)methyl)- may have different applications due to its distinct structure.
Properties
CAS No. |
21598-58-3 |
|---|---|
Molecular Formula |
C21H24N4O2 |
Molecular Weight |
364.4 g/mol |
IUPAC Name |
3-[(4-methylpiperazin-1-yl)methyl]-5,5-diphenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C21H24N4O2/c1-23-12-14-24(15-13-23)16-25-19(26)21(22-20(25)27,17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-11H,12-16H2,1H3,(H,22,27) |
InChI Key |
KNVIWKFOCCEBOC-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CN2C(=O)C(NC2=O)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


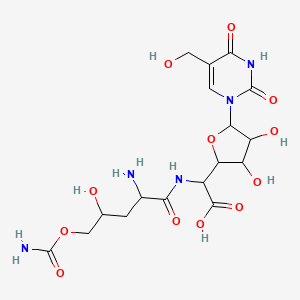
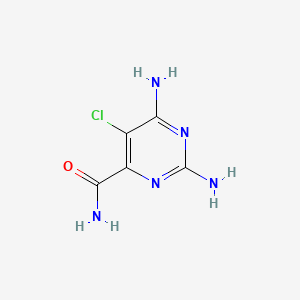
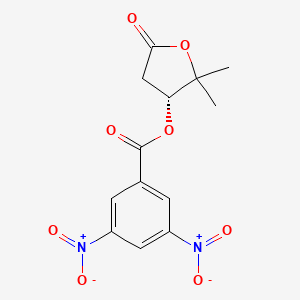
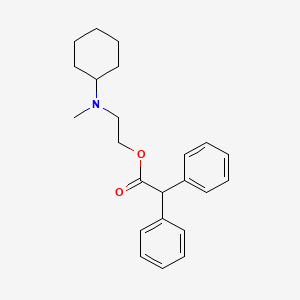
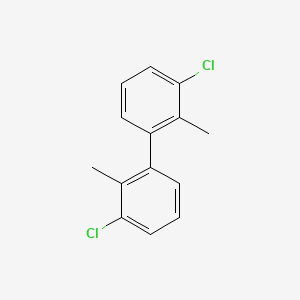
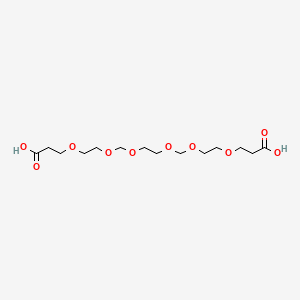

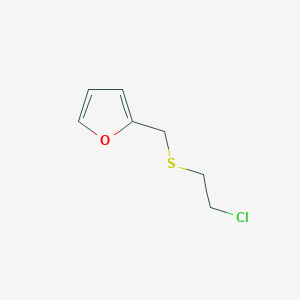
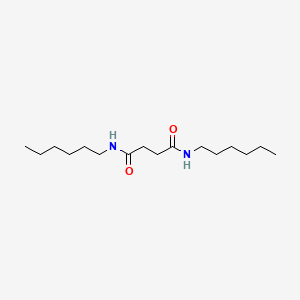
![2-[2-(3-Aminophenyl)ethyl]benzoic acid](/img/structure/B14701177.png)
